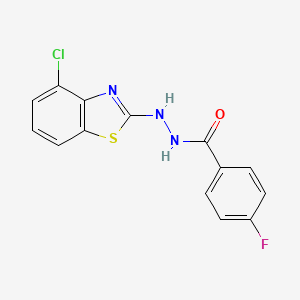

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Description

Properties

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3OS/c15-10-2-1-3-11-12(10)17-14(21-11)19-18-13(20)8-4-6-9(16)7-5-8/h1-7H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIADEVNYIKVKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 4-fluorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide may involve more advanced techniques, such as continuous flow synthesis or microwave-assisted synthesis, to enhance the efficiency and yield of the process. These methods allow for better control over reaction parameters and can significantly reduce the production time.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. N'-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated its efficacy against drug-resistant strains of bacteria, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Properties

Several studies have investigated the anticancer potential of benzothiazole derivatives. This compound has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Agricultural Chemistry

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. In vitro tests revealed that this compound effectively controls various fungal pathogens affecting crops. Field trials confirmed its efficacy in reducing disease incidence in crops like tomatoes and cucumbers, highlighting its potential as a biopesticide .

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research shows that incorporating this compound into polyvinyl chloride (PVC) improves resistance to thermal degradation and increases tensile strength .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | G2/M phase cell cycle arrest |

Table 3: Efficacy as a Biopesticide

| Crop | Pathogen | Disease Incidence (%) Pre-Treatment | Disease Incidence (%) Post-Treatment |

|---|---|---|---|

| Tomato | Fusarium oxysporum | 40 | 10 |

| Cucumber | Botrytis cinerea | 35 | 5 |

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol ()

N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide ()

- Structure: Incorporates a quinazolinone ring system linked to the hydrazide.

- Spectral Data:

- IR: C=O stretch at 1680 cm⁻¹ (quinazolinone) and NH stretch at 3249 cm⁻¹ . Synthetic Route: Involves alkylation of hydrazides with α-halogenated ketones, differing from the target compound’s likely condensation pathway.

N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide ()

- Structure : Substitutes 4-fluorobenzohydrazide with a dihydrodioxine-carbohydrazide group.

- Key Differences :

IR Spectral Trends

- Target Compound (Inferred) : Expected C=O stretch at ~1660–1680 cm⁻¹ (hydrazide) and NH stretches at 3150–3319 cm⁻¹, similar to hydrazinecarbothioamides in .

- Triazole Derivatives () : Absence of C=O stretch (1663–1682 cm⁻¹) in 1,2,4-triazoles confirms cyclization, contrasting with hydrazides .

- Sulfonylhydrazides () : Dominant S=O and C=S stretches (~1250 cm⁻¹) instead of C=O .

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole moiety and a hydrazide functional group. Its chemical structure can be represented as follows:

- Molecular Formula : C14H10ClFN4S

- IUPAC Name : this compound

The compound exhibits significant structural features that contribute to its biological activity, including the halogen substitutions which can enhance its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole : The initial step often includes the synthesis of 4-chloro-1,3-benzothiazole from appropriate precursors.

- Hydrazone Formation : The benzothiazole derivative is then reacted with 4-fluorobenzoyl hydrazine in an organic solvent under reflux conditions to yield the target compound.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 2.0 | AKT/ERK inhibition |

| B7 | A549 | 1.5 | Apoptosis induction |

| B7 | H1299 | 3.0 | Cell cycle arrest |

In a study evaluating a series of benzothiazole derivatives, this compound was noted for its ability to inhibit cell proliferation and induce apoptosis in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through the inhibition of key signaling pathways such as AKT and ERK .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Dual Action Against Cancer and Inflammation

A recent study focused on the dual anticancer and anti-inflammatory effects of benzothiazole derivatives demonstrated that this compound significantly reduced the levels of inflammatory cytokines IL-6 and TNF-α while inhibiting cancer cell proliferation in vitro . This dual action positions it as a promising candidate for further development in cancer therapy.

Case Study 2: Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of various benzothiazole derivatives, including this compound. Modifications in the halogen substituents were found to influence both cytotoxicity and selectivity towards cancer cells. The presence of fluorine was particularly noted to enhance biological activity due to increased lipophilicity and better binding interactions with target proteins .

Q & A

Synthesis and Characterization

Q: What are the optimal synthetic routes and analytical methods for N'-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide? A: The compound is synthesized via condensation of 4-chloro-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DMSO or ethanol) under reflux. Key steps include:

- Amide coupling: Hydrazine intermediates are generated by reacting benzothiazole derivatives with hydrazine hydrate.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies hydrazide C=O and N-H stretches (~1650 cm⁻¹ and ~3200 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Biological Activity Profiling

Q: Which in vitro assays are suitable for evaluating its antimicrobial and anticancer potential? A: Standard assays include:

- Antimicrobial: Broth microdilution (MIC/MBC) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with ciprofloxacin as a control.

- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ values. Compare with cisplatin for activity benchmarks.

- Enzyme inhibition: Fluorescence-based assays targeting topoisomerase II or tubulin polymerization, with IC₅₀ calculations .

Structural Elucidation

Q: How is X-ray crystallography employed to resolve its molecular conformation? A: Single-crystal X-ray diffraction (SCXRD) is performed using SHELXL for refinement. Key parameters:

- Crystal growth: Slow evaporation from methanol/acetone.

- Data collection: Monochromatic Cu-Kα radiation (λ = 1.54178 Å) at 296 K.

- Analysis: ORTEP-3 visualizes bond angles/distances, confirming the planar benzothiazole-hydrazide linkage. Hydrogen bonding (e.g., N-H···O) stabilizes the crystal lattice .

Data Contradiction Resolution

Q: How to address conflicting reports on its bioactivity across studies? A: Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurity profiles. Mitigation strategies:

- Reproducibility: Validate protocols using standardized cell lines (ATCC) and controls.

- Structural analogs: Compare IC₅₀ values of derivatives (e.g., 3-methoxy or 4-cyano substituents) to identify SAR trends.

- Meta-analysis: Use tools like Forest plots to statistically aggregate data from independent studies .

Mechanistic Studies

Q: What methodologies identify its biological targets and mode of action? A: Combine experimental and computational approaches:

- Receptor binding: Radioligand displacement assays (e.g., ³H-labeled ATP) to assess kinase inhibition.

- Proteomics: SILAC labeling to quantify protein expression changes in treated cells.

- Molecular docking: AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .

Stability and Reactivity

Q: How to assess its stability under varying conditions? A: Conduct forced degradation studies:

- Thermal stress: Heat at 60°C for 48 hrs; monitor via TLC or HPLC.

- Hydrolytic stability: Incubate in buffers (pH 1–13) and analyze degradation products (e.g., hydrazine cleavage) with LC-MS.

- Photostability: Expose to UV light (ICH Q1B guidelines) and quantify degradation using diode array detection .

Advanced SAR Exploration

Q: How to design derivatives to enhance potency and reduce toxicity? A: Focus on substituent effects:

- Electron-withdrawing groups: Introduce -NO₂ or -CF₃ at the benzothiazole 4-position to enhance electrophilicity.

- Hydrophobic moieties: Replace 4-fluorophenyl with naphthyl to improve membrane permeability.

- Toxicity screening: Use zebrafish embryos (FET assay) to evaluate developmental toxicity of analogs .

Computational Modeling

Q: Which in silico tools predict ADMET properties? A: Leverage QSAR models and software:

- ADMET Prediction: SwissADME for bioavailability radar, BOILED-Egg model for BBB penetration.

- Toxicity: ProTox-II for hepatotoxicity and carcinogenicity risk.

- Docking: Molecular dynamics (GROMACS) to simulate ligand-receptor interactions over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.